Sudan III-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

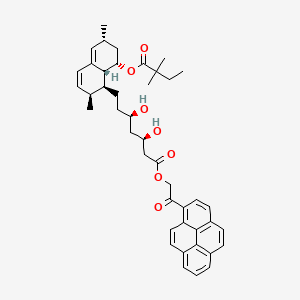

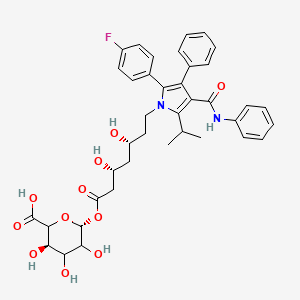

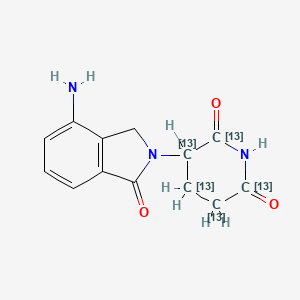

Sudan III-d6 is a weakly acidic azo dye and biological stain . It belongs to the class of azo dyes and is used for tissue ceroid and lipofuscin analysis and blood-cell staining .

Molecular Structure Analysis

This compound has the empirical formula C22D6H10N4O and a molecular weight of 358.43 . It is a deuterium-labeled Sudan III .Physical And Chemical Properties Analysis

This compound is a hydrophobic bisazo dye . The physical structure of Sudan III, a similar compound, has been investigated using XRD method . The XRD spectra of powder Sudan III shows crystalline structure while the XRD spectra of thin film results of the PVD method, which is deposited on substrate glass slide shows amorphous structure .Applications De Recherche Scientifique

1. Sudan III in Scientific Research and Development

Sudan III plays a significant role in various research and development fields. A project in Sudan focused on creating an information service on research in progress, where Sudan III was instrumental in compiling a National Register of Current Research. This highlights Sudan III's importance in data collection and analysis in scientific research (Wesley, 1985).

2. Chemical and Physical Properties

Sudan III's molecular structure and properties, such as its molecular electrostatic potential and linear and non-linear optical properties, have been extensively studied using density functional theory. These studies contribute to understanding its potential in areas like non-linear optics and materials science (Eşme & Sagdinc, 2013).

3. Environmental and Biological Interactions

Research has investigated the interaction of Sudan III with biological systems. For instance, studies on the effects of Sudan III pretreatment on certain toxins in mice offer insights into its potential environmental and biological impacts (Hatakeyama, Hayasaki, Masuda, Kazusaka, & Fujita, 1996).

4. Electrochemical Analysis and Food Safety

Sudan III has been used in the electrochemical analysis for detecting its presence in food products. This research is critical for food safety, ensuring that harmful substances are not present in consumables (Heydari, Ghoreishi, & Khoobi, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Sudan III-d6, also known as HY-D0931S, is a deuterium-labeled version of Sudan III . Sudan III is a hydrophobic bisazo dye . The primary targets of this compound are nonpolar substances such as oils, fats, waxes, greases, various hydrocarbon products, and acrylic emulsions . It is used to color these substances.

Mode of Action

This compound, being a hydrophobic bisazo dye, interacts with its targets (nonpolar substances) through hydrophobic interactions . The dye molecules are soluble in nonpolar substances and insoluble in water, allowing them to selectively stain nonpolar substances.

Biochemical Pathways

It is known that sudan iii and its derivatives are used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections . This suggests that this compound may interact with lipid metabolic pathways.

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuterium substitution can potentially enhance the metabolic stability of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of this compound’s action is the staining of nonpolar substances. It imparts a reddish-brown color to these substances, allowing them to be visually distinguished . In a biological context, this compound can be used to stain triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dye is soluble in nonpolar substances and insoluble in water, which means its staining action is most effective in nonpolar environments

Analyse Biochimique

Biochemical Properties

Sudan III-d6 is used in biochemical reactions as a biological stain

Cellular Effects

This compound has been found to trigger hepatocellular damage and alter lipid and oxidative stress biomarkers in male rats . It influences cell function by inducing genotoxicity .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, oral administration of this compound in male rats for 45 days resulted in hepatocellular damage and altered lipid and oxidative stress biomarkers .

Propriétés

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPQPMPFXUWUOT-OJPXFQCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.